2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a chlorophenyl group, a morpholine ring, and a benzoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzoisoquinoline core, followed by the introduction of the chlorophenyl group and the morpholine ring through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-Morpholin-4-yl-3-(2-nitrophenoxy)-2-propanol: This compound shares the morpholine ring but differs in its overall structure and functional groups.
3-Morpholin-4-yl-N-(trimethyl-bicyclo(2.2.1)hept-2-yl)-propionamide: Another compound with a morpholine ring, but with distinct structural features and applications.
Uniqueness
2-(3-chlorophenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combination of a chlorophenyl group, a morpholine ring, and a benzoisoquinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H17ClN2O3 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-14-3-1-4-15(13-14)25-21(26)17-6-2-5-16-19(24-9-11-28-12-10-24)8-7-18(20(16)17)22(25)27/h1-8,13H,9-12H2 |
InChI Key |
FXCWTSCDDJRBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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